2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one

Ring transformation heterocyclic synthesis azaheterocycles

2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one (CAS 4214-85-1) is a 5-nitropyrimidin-4-one derivative bearing a 2-amino group, a 6-methyl substituent, and a nitro group at the 5-position on the pyrimidine ring. It is primarily employed as a versatile synthetic intermediate in medicinal chemistry.

Molecular Formula C5H6N4O3
Molecular Weight 170.13 g/mol
CAS No. 4214-85-1
Cat. No. B1384196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one
CAS4214-85-1
Molecular FormulaC5H6N4O3
Molecular Weight170.13 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=N1)N)[N+](=O)[O-]
InChIInChI=1S/C5H6N4O3/c1-2-3(9(11)12)4(10)8-5(6)7-2/h1H3,(H3,6,7,8,10)
InChIKeyPFTYCGMGNJVFIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one (CAS 4214-85-1): A Strategic Nitropyrimidinone Intermediate for Heterocyclic Synthesis and Nucleoside Analog Development


2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one (CAS 4214-85-1) is a 5-nitropyrimidin-4-one derivative bearing a 2-amino group, a 6-methyl substituent, and a nitro group at the 5-position on the pyrimidine ring. It is primarily employed as a versatile synthetic intermediate in medicinal chemistry [1]. The compound's electron-deficient heterocyclic core enables it to act as a synthetic equivalent of activated diformylamine, facilitating ring transformation reactions that yield polyfunctionalized azaheterocycles not readily accessible by alternative routes [2]. It serves as the key starting material for the preparation of 9-deazaguanine derivatives, which are purine nucleoside phosphorylase (PNP) inhibitors with documented antiproliferative activity against leukemia and solid tumor cell lines [3].

Why 2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one Cannot Be Replaced by a Generic Pyrimidinone Analog in Synthesis


The dense functionalization pattern of 2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one (2-amino, 5-nitro, 6-methyl, 4-oxo) is not a trivial combination that can be replicated by mixing and matching in-class compounds. The 5-nitro group is indispensable for creating the electron-deficient character required for the ring transformation reactions that define its synthetic utility; the non-nitrated precursor 2-amino-6-methylpyrimidin-4(3H)-one (CAS 3977-29-5) is completely inert toward the bidentate nucleophile-initiated ring transformation that produces 4-pyridones, pyrimidines, and aminopyridines [1]. Conversely, the 6-methyl group is essential for the Batcho-Leimgruber-type indole cyclization employed in 9-deazaguanine synthesis; the des-methyl analog 2-amino-5-nitropyrimidin-4(3H)-one (CAS 7254-29-7) cannot form the requisite enamine intermediate with DMF-dimethylacetal [2]. Furthermore, the 2-amino-4-oxo tautomeric pair provides the specific hydrogen-bonding donor/acceptor geometry that dictates regioselectivity during nucleophilic attack, a feature absent in the 2,4-diamino analog (CAS 2829-59-6) or the 4,6-dichloro derivative (CAS 134716-82-8) [1]. Substituting any of these analogs into a validated synthetic route for 9-deazaguanine or its derivatives would result in either no reaction or divergent product mixtures, rendering the procurement of the exact compound a non-negotiable requirement for researchers aiming to reproduce published results or achieve regulatory-grade intermediate consistency.

Product-Specific Quantitative Differentiation Guide for 2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one (CAS 4214-85-1)


Ring Transformation Reactivity: Nitropyrimidinone as Synthetic Equivalent of Activated Diformylamine vs. Non-Nitrated Precursor

The 5-nitro group is the critical structural determinant that activates 2-amino-6-methyl-5-nitro-3H-pyrimidin-4-one for ring transformation reactions. The electron-deficient pyrimidine core, engendered by the nitro group, permits nucleophilic attack by bidentate nucleophiles at the 2- and 6-positions, followed by elimination of the N3-C4-C5 unit to produce 3,5-difunctionalized 4-pyridones, 4,5-disubstituted pyrimidines, and functionalized 4-aminopyridines [1]. In contrast, the non-nitrated precursor 2-amino-6-methylpyrimidin-4(3H)-one (CAS 3977-29-5) lacks this electron deficiency and cannot undergo analogous ring transformation, limiting its synthetic utility to simple substitution chemistry. The nitropyrimidinone also behaves as a synthetic equivalent of α-nitroformylacetic acid, enabling the preparation of 5,6-disubstituted 3-nitro-2-pyridones [1].

Ring transformation heterocyclic synthesis azaheterocycles

Key Intermediate in 9-Deazaguanine Synthesis: Stoichiometric Compatibility with DMF-Dimethylacetal for Batcho-Leimgruber Cyclization

2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one is the documented starting material for the synthesis of 9-deazaguanine (9-DG) and its N-methyl derivatives AG-19-K1 and AG-3, all of which exhibit PNP-inhibitory and antiproliferative activity [1]. The synthesis requires a precise stoichiometric ratio of n(2)/n(DMF-dimethylacetal) = 1:2.5 to achieve selective N-dimethylaminomethylene formation at the 2-amino group, followed by benzyloxymethyl protection at N-3 and subsequent reductive cyclization [1]. When the reaction employs 6 equivalents of DMF-dimethylacetal, the N-3-methyl substituted intermediate is obtained instead, leading to the N-methyl derivatives AG-19-K1 and AG-3 [1]. The 6-methyl group on the pyrimidine ring is essential for the enamine formation step; its removal (as in the des-methyl analog CAS 7254-29-7) would prevent the cyclization step. The final 9-DG derivatives showed moderate antiproliferative activity: AG-19-K1 at 10⁻³ M inhibited growth of JURKAT, K562, and AGS cells by approximately 80%, while AG-3 and 9-DG at the same concentration inhibited cell proliferation by 40-50% across tested lines [1].

Nucleoside analog synthesis 9-deazaguanine purine nucleoside phosphorylase inhibitor

Purity Documentation and Batch QC: 97%+ with NMR, HPLC, GC Validation vs. Industry Standard 95%

Commercially available 2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one from verified suppliers is offered at a minimum purity of 97% (HPLC), with batch-specific certificates of analysis including NMR, HPLC, and GC data . This exceeds the 95% purity commonly listed as the minimum specification for analogous nitropyrimidine intermediates from general chemical suppliers . The higher purity specification reduces the risk of by-product carryover from incomplete nitration (unreacted 2-amino-6-methylpyrimidin-4(3H)-one) or over-nitration, both of which can complicate downstream synthetic steps and compromise yield reproducibility. The compound is supplied as a pale-yellow to yellow-brown solid with density of 1.83 g/cm³ and a boiling point of 305.9 °C at 760 mmHg .

Quality control analytical characterization procurement specification

Confirmed Lack of Direct HIV-1 Antiviral Activity Distinguishes the Compound as a Pure Synthetic Intermediate Rather Than a Bioactive Scaffold

2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one was evaluated for antiviral activity against HIV-1 and was confirmed inactive in the assay . This negative result is instructive for procurement decisions: it confirms that the compound does not possess intrinsic antiviral properties and must be chemically elaborated (as in the 9-deazaguanine series) to exhibit biological activity. This distinguishes it from certain structurally related 2-aminopyrimidin-4-one derivatives that have been reported as direct antiviral agents . The confirmed lack of activity reinforces the compound's identity as a dedicated synthetic intermediate, eliminating the risk of misinterpretation as a direct-use bioactive and guiding researchers toward its correct application in derivatization workflows.

Antiviral screening HIV-1 intermediate specificity

Patent-Documented Intermediate for Nucleoside Metabolism Inhibitors: Validated Industrial-Scale Synthetic Utility

2-Amino-6-methyl-5-nitro-pyrimidin-4-one is explicitly claimed and exemplified as a key intermediate in a U.S. patent application (US 2007/0161667) for the preparation of inhibitors of nucleoside metabolism [1]. The patented process involves reacting the compound with a halogenating agent and a sterically hindered base to form an imine, followed by condensation with a brominated or iodinated ribitol derivative to construct the pyrrolo[3,2-d]pyrimidine scaffold characteristic of immucillin-class PNP inhibitors. This documented industrial-scale synthetic route, which has been filed for patent protection, demonstrates that the compound has been validated for multi-step synthesis under conditions relevant to pharmaceutical manufacturing, as opposed to merely academic curiosity. The compound's inclusion in a patent process provides procurement confidence that the material is produced and handled at scales compatible with pharmaceutical intermediate supply chains.

Process chemistry nucleoside metabolism inhibitor patent intermediate

Validated Application Scenarios for 2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one (CAS 4214-85-1) Based on Quantitative Evidence


Synthesis of 9-Deazaguanine and N-Methyl Derivatives as Purine Nucleoside Phosphorylase (PNP) Inhibitors for Cancer Research

The compound is the established starting material for the batch synthesis of 9-deazaguanine (9-DG), AG-19-K1, and AG-3, which are PNP inhibitors with confirmed antiproliferative activity against leukemia cell lines (JURKAT, K562) and solid tumor lines (AGS). The documented stoichiometric requirement of n(compound)/n(DMF-dimethylacetal) = 1:2.5 for selective N-dimethylaminomethylene formation, and the alternative ratio of 1:6 for N-3-methyl intermediate formation, provide a precise and reproducible synthetic protocol [1]. Researchers engaged in purine salvage pathway studies or developing PNP-targeted anticancer agents should use this specific intermediate to ensure fidelity to the published route and achieve the reported biological activity benchmarks (AG-19-K1: ~80% growth inhibition at 1 mM in JURKAT, K562, AGS cells; 9-DG and AG-3: 40-50% inhibition) [1].

Ring Transformation-Based Synthesis of Polyfunctionalized 4-Pyridones, Pyrimidines, and 4-Aminopyridines

The electron-deficient character conferred by the 5-nitro group enables 2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one to function as a synthetic equivalent of activated diformylamine. Under basic conditions (NEt₃ or NaOEt in EtOH at 60 °C), it reacts with 1,3-dicarbonyl compounds to produce 3,5-difunctionalized 4-pyridones, and with other bidentate nucleophiles to yield 4,5-disubstituted pyrimidines and functionalized 4-aminopyridines [1]. It also behaves as a synthetic equivalent of α-nitroformylacetic acid, producing 5,6-disubstituted 3-nitro-2-pyridones [1]. This ring transformation strategy is not achievable with the non-nitrated analog (CAS 3977-29-5), making CAS 4214-85-1 irreplaceable for medicinal chemistry groups building diverse azaheterocyclic libraries [1].

Pharmaceutical Process Development: Multi-Kilogram Synthesis of Immucillin-Class PNP Inhibitors

As documented in US Patent Application 2007/0161667, 2-Amino-6-methyl-5-nitro-pyrimidin-4-one is a validated intermediate for the industrial-scale preparation of nucleoside metabolism inhibitors of the immucillin class [2]. The patented process involves imine formation using halogenating agents followed by stereoselective condensation with ribitol derivatives to construct the pyrrolo[3,2-d]pyrimidine core. The compound's availability at 97%+ purity with multi-method batch QC (NMR, HPLC, GC) supports regulatory documentation requirements for pharmaceutical intermediate supply chains . Contract manufacturing organizations (CMOs) and pharmaceutical process chemistry groups scaling immucillin-based drug candidates should specify CAS 4214-85-1 to align with the patented process and ensure traceability.

Structure-Activity Relationship (SAR) Studies on Nitropyrimidinone Scaffolds for Heterocyclic Methodology Development

The dual synthetic equivalence behavior of 2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one—acting as either activated diformylamine or α-nitroformylacetic acid depending on reaction conditions—provides a single, commercially available entry point to at least four distinct azaheterocyclic scaffolds (4-pyridones, pyrimidines, aminopyridines, and 2-pyridones) [1]. This scaffold diversification from a single intermediate is particularly valuable for academic methodology groups and early-stage medicinal chemistry programs seeking to maximize chemical space exploration while minimizing procurement complexity. The compound's confirmed lack of direct HIV-1 antiviral activity eliminates concerns about confounding biological readouts when screening the derived products in antiviral assays.

Quote Request

Request a Quote for 2-Amino-6-methyl-5-nitro-3H-pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.